1-Aminobutane-2,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-aminobutane-2,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(6)4(7)2-5/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLCSFCXSUCFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Aminobutane 2,3 Diol and Its Stereoisomers
Stereoselective Synthesis Pathways for Enantiopure 1-Aminobutane-2,3-diol
The creation of enantiopure this compound relies on asymmetric synthesis, a field dedicated to converting achiral starting materials into chiral products. Key strategies involve the use of chiral precursors, catalysts, or reagents to influence the stereochemical outcome of a reaction.
Chiral Pool Approaches Utilizing Naturally Derived Precursors
Chiral pool synthesis is a highly effective strategy that utilizes readily available, inexpensive, and enantiomerically pure compounds from natural sources as starting materials. wikipedia.orgnih.gov This approach leverages the inherent chirality of natural products like amino acids, sugars, and terpenes to build more complex chiral molecules, often reducing the number of synthetic steps and avoiding costly resolution processes. wikipedia.orgmdpi.com
For the synthesis of specific stereoisomers of this compound, several naturally derived precursors are logical starting points:
L-Threonine: This essential amino acid possesses the required (2S,3R) stereochemistry that could be preserved and elaborated to form the corresponding (2S,3R)-1-aminobutane-2,3-diol. A potential synthetic route would involve the selective reduction of the carboxylic acid moiety to a primary alcohol without affecting the existing stereocenters.
Tartaric Acid: Available in both (2R,3R) and (2S,3S) forms, tartaric acid provides a C4 backbone with two stereodefined hydroxyl groups. A synthetic pathway could involve the conversion of one carboxylic acid group to an amine and the other to a methyl group, requiring several functional group interconversions while retaining the original stereochemistry.
Sugars: Simple sugars like D-erythrose or D-threose can serve as precursors, offering a four-carbon chain with pre-defined stereochemistry that can be chemically modified to install the required amino group.
The primary advantage of this approach is the direct transfer of chirality from an abundant natural source to the target molecule. wikipedia.org
Asymmetric Catalysis for Controlled Stereocenter Formation
Asymmetric catalysis is a powerful tool for generating chiral compounds with high enantiomeric purity. This methodology employs a small amount of a chiral catalyst to produce a large quantity of a chiral product.
Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral amines and alcohols. semanticscholar.org This strategy typically involves the reduction of a prochiral ketone, imine, or enamine using hydrogen gas or a hydrogen source in the presence of a chiral transition metal complex. nih.gov For the synthesis of this compound, a key intermediate would be an α-amino ketone, such as 1-amino-3-hydroxybutan-2-one.
The asymmetric hydrogenation of the ketone functionality, directed by a chiral catalyst, would establish the stereochemistry of the C2 hydroxyl group. Rhodium, ruthenium, and iridium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) are commonly used for such transformations. acs.org Asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) instead of H2 gas, is another viable and often more practical option for laboratory-scale synthesis. acs.orgmdpi.com This method has been successfully applied to the synthesis of various 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org
| Catalyst System | Precursor Type | Transformation | Typical Efficiency |
| Ru-TsDPEN | α-Amino Ketone | Asymmetric Transfer Hydrogenation | >95% Conversion, >99% ee |
| Rh-DIPAMP | α-Acylaminoacrylate | Asymmetric Hydrogenation | >90% Yield, >95% ee |
| Ir-(S,S)-f-Binaphane | N-Alkyl Imine | Asymmetric Hydrogenation | High Conversion, up to 94% ee semanticscholar.org |
This table presents representative data for analogous transformations, as specific data for this compound precursors is not extensively documented.
Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. mdpi.com These catalysts often operate via the formation of transient iminium or enamine intermediates. researchgate.net For synthesizing the backbone of this compound, an organocatalytic asymmetric aldol (B89426) reaction is a highly relevant strategy. nih.gov
A proline-catalyzed aldol reaction between a protected 2-aminoacetaldehyde (B1595654) and acetaldehyde (B116499) could be envisioned. The catalyst would control the facial selectivity of the enolate or enamine addition, thereby establishing the stereocenter at C3. Subsequent reduction of the resulting β-hydroxy aldehyde would yield the protected aminodiol. This approach allows for the construction of the C-C bond and the creation of a stereocenter simultaneously.
Diastereoselective Synthetic Strategies for Aminodiol Adducts
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry. Diastereoselective strategies aim to produce one diastereomer in favor of others.
One of the most powerful methods for synthesizing vicinal aminodiols is the Sharpless Asymmetric Aminohydroxylation . This reaction installs an amino group and a hydroxyl group across a carbon-carbon double bond in a single step with high control over both enantioselectivity and diastereoselectivity. Starting with an alkene like 1-butene, this osmium-catalyzed reaction, using a chiral ligand (a derivative of the cinchona alkaloids), can generate a specific stereoisomer of this compound. The choice of the chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL) determines which face of the alkene is attacked, leading to the desired enantiomer.
Another approach involves the substrate-controlled reduction of a chiral α-amino ketone. The pre-existing stereocenter at the α-position can direct the incoming hydride reagent to one face of the ketone, leading to a specific diastereomer. This is known as Felkin-Anh or Cram chelation-controlled reduction, depending on the substrate and reaction conditions.
Biocatalytic and Enzymatic Synthesis of this compound Analogues
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, making them an attractive and sustainable alternative to traditional chemical methods. nih.govnih.gov Several classes of enzymes are well-suited for the synthesis of chiral amino alcohols.
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. google.com To synthesize a this compound analogue, a dihydroxy ketone precursor could be subjected to amination using a stereoselective transaminase, which would produce the chiral amino group with high enantiomeric excess. google.com
Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs catalyze the asymmetric reduction of imines to amines. nih.gov A particularly powerful approach is the direct reductive amination of a ketone, where the enzyme facilitates the condensation with an amine and the subsequent reduction in one pot. researchgate.net This has been used in multi-enzyme cascade reactions. For example, an aldolase (B8822740) can be used to create a dihydroxy ketone from smaller aldehydes and ketones, which is then converted into an aminopolyol by an IRED in a sequential process. nih.govresearchgate.net
Amine Dehydrogenases (AmDHs): Similar to transaminases, AmDHs can synthesize chiral amines from ketones. They utilize ammonia (B1221849) as the amine source and require a nicotinamide (B372718) cofactor (NADH or NADPH) for the reductive step. Native AmDHs have proven effective for the synthesis of short-chain chiral amino alcohols, such as (3S)-3-aminobutan-2-ol, with high conversion rates and excellent enantioselectivity. frontiersin.org
These enzymatic methods provide direct and often highly efficient routes to chiral amino alcohols and their analogues, avoiding the need for protecting groups and harsh reagents. researchgate.net
| Enzyme Class | Precursor Example | Product Analogue | Key Advantages |
| Transaminase (TA) | 4-hydroxybutan-2-one | (R)-3-aminobutan-1-ol google.com | High enantioselectivity (>99% ee), single-step conversion. google.com |
| Aldolase (FSA) / Imine Reductase (IRED) Cascade | Aldehydes + Hydroxy Ketones | Amino-diols and -polyols nih.gov | Three-component synthesis, builds C-C bonds and installs amine stereoselectively. nih.govresearchgate.net |
| Amine Dehydrogenase (AmDH) | 3-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol frontiersin.org | High conversion (up to 97%), excellent enantioselectivity (>99% ee). frontiersin.org |
Enzyme Cascade Reactions for High-Yield Production
A potential biocatalytic cascade for this compound could involve a two-enzyme system. rsc.org The first enzyme, an alcohol dehydrogenase (ADH), would oxidize a suitable diol precursor at a specific position. The resulting hydroxy-aldehyde intermediate would then be aminated by a second enzyme, an aminotransferase or an amine dehydrogenase (AmDH), to yield the final amino alcohol product. researchgate.net Such enzymatic cascades can be conducted in aqueous media under mild temperature and pressure conditions, aligning with the principles of green chemistry. rsc.org Research on converting various diols into amino alcohols has shown high selectivity, a crucial factor for producing specific stereoisomers of this compound. rsc.org
Table 1: Example of a Two-Enzyme Cascade for Amino Alcohol Synthesis This table illustrates the conversion of various diol substrates using a parental enzyme cascade, demonstrating the potential of this methodology for aminodiol synthesis.
| Diol Substrate | Product | Concentration (µM) |
| 1,5-Pentanediol | 5-Amino-1-pentanol | ~150 |
| 1,6-Hexanediol | 6-Amino-1-hexanol | ~250 |
| 1,7-Heptanediol | 7-Amino-1-heptanol | ~125 |
Data adapted from studies on engineered enzymatic cascades. researchgate.net
Directed Evolution and Enzyme Engineering for Enhanced Selectivity
While nature provides a vast array of enzymes, they are often not perfectly suited for industrial applications or for synthesizing non-natural compounds. nih.govpsu.edu Directed evolution and enzyme engineering are powerful techniques used to tailor enzymes for specific purposes, such as improving their activity, stability, or, crucially for aminodiol synthesis, their stereoselectivity. d-nb.infoillinois.edu
The process of directed evolution mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis and/or gene recombination. illinois.eduscispace.com This library is then screened for variants with improved properties. The genes from the best-performing variants are used as templates for the next round of evolution, and the process is repeated until an enzyme with the desired characteristics is obtained. scispace.com
For the synthesis of a specific stereoisomer of this compound, directed evolution could be applied to the enzymes in a cascade reaction. For example, the alcohol dehydrogenase could be evolved to selectively oxidize a specific hydroxyl group on a precursor, while the aminotransferase could be engineered to deliver the amino group to a particular face of the intermediate molecule, thereby controlling the stereochemistry at two adjacent chiral centers. This approach has been successfully used to create enzymes for reactions not known in biology and to enhance selectivity for desired products. d-nb.info
Microbial Fermentation and Metabolic Engineering for Sustainable Bioproduction
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired chemical. nih.govnih.gov By introducing new genes or modifying existing metabolic pathways, microorganisms like Escherichia coli or yeast can be turned into cellular factories for producing valuable compounds, including aminodiols, from simple renewable feedstocks like glucose. researchgate.netmdpi.com
For the bioproduction of this compound, a biosynthetic pathway could be engineered in a microbial host. This would involve identifying suitable enzymes for each step of the synthesis and introducing the corresponding genes into the host organism. For instance, pathways for producing related compounds like 2,3-butanediol (B46004) (2,3-BD) have been extensively engineered. researchgate.netmdpi.com A similar strategy could be employed, diverting intermediates from the central metabolism towards the target aminodiol. This would require careful selection of enzymes and optimization of metabolic fluxes to maximize product yield and minimize the formation of byproducts. mdpi.com This approach represents a highly sustainable method for large-scale production, moving away from petroleum-based feedstocks. nih.gov
Novel and Sustainable Chemical Synthesis Approaches
Alongside biocatalytic methods, innovations in chemical synthesis are providing new, more sustainable routes for constructing complex molecules like this compound.
One-Pot Multicomponent Reactions in Aminodiol Construction
One-pot multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all the starting materials. nih.govnih.gov This strategy is inherently green as it reduces the number of synthetic steps, minimizes the need for purification of intermediates, and thereby saves solvents, energy, and time. nih.govmdpi.com
The construction of the this compound scaffold could be achieved via an MCR. For example, a reaction could be designed involving a nitrogen source, a two-carbon carbonyl component, and another functionalized two-carbon unit. Such reactions often proceed with high atom economy and can be designed to control stereochemical outcomes. nih.gov The development of MCRs for synthesizing functionalized molecules is a rapidly advancing field, with new methods constantly being reported for the efficient construction of complex structures like those found in aminodiols. rsc.orgajol.info
Green Chemistry Principles in Synthetic Route Design
Green chemistry is a design philosophy aimed at reducing or eliminating the use and generation of hazardous substances in chemical processes. chemistryjournals.netnih.gov The application of its 12 principles is fundamental to developing sustainable synthetic routes for this compound. rsc.orgresearchgate.net
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Principle | Application in this compound Synthesis |
| 1. Waste Prevention | Designing syntheses with high yields and selectivity; utilizing one-pot or cascade reactions to avoid isolating intermediates. |
| 2. Atom Economy | Maximizing the incorporation of all atoms from starting materials into the final product, a key feature of MCRs. |
| 3. Less Hazardous Synthesis | Using non-toxic reagents and generating benign byproducts. Biocatalytic methods excel here, as they avoid harsh chemicals. |
| 4. Designing Safer Chemicals | The target molecule itself is a building block, but its synthesis should not produce hazardous impurities. |
| 5. Safer Solvents & Auxiliaries | Using water as a solvent in biocatalytic reactions or employing solvent-free conditions where possible. |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, as is common in enzymatic processes, reduces energy consumption. nih.gov |
| 7. Use of Renewable Feedstocks | Employing starting materials derived from biomass (e.g., glucose in fermentation) instead of petrochemicals. chemistryjournals.net |
| 8. Reduce Derivatives | Avoiding unnecessary blocking and deprotection steps by using highly selective catalysts like enzymes. nih.gov |
| 9. Catalysis | Using catalytic reagents (e.g., enzymes or chemo-catalysts) in small amounts rather than stoichiometric reagents. |
| 10. Design for Degradation | Ensuring that any byproducts or waste generated from the synthesis can break down into harmless substances. |
| 11. Real-time Analysis | Monitoring the reaction in real-time to prevent the formation of byproducts and ensure safety. |
| 12. Inherently Safer Chemistry | Choosing reagents and conditions that minimize the potential for chemical accidents. |
Chemo-Enzymatic Hybrid Approaches
Chemo-enzymatic synthesis combines the strengths of both traditional chemical synthesis and biocatalysis to create efficient and highly selective reaction pathways. nih.gov This hybrid approach can be particularly useful for producing chiral molecules like the stereoisomers of this compound.
A chemo-enzymatic route could involve a chemical step to rapidly assemble a racemic or prochiral precursor of the aminodiol. This intermediate could then be subjected to an enzymatic reaction for stereoselective transformation. For example, a lipase (B570770) could be used to perform a kinetic resolution, selectively acylating one enantiomer of a racemic aminodiol precursor and allowing for the easy separation of the two stereoisomers. nih.gov Alternatively, an enzyme could introduce a functional group with high stereocontrol onto a chemically synthesized scaffold. This combination allows for synthetic flexibility while harnessing the unparalleled selectivity of enzymes.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Aminobutane 2,3 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a powerful tool for the complete structural elucidation of 1-aminobutane-2,3-diol in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of protons and carbons, confirmation of the core structure, and determination of through-bond and through-space correlations.
One-Dimensional NMR (¹H, ¹³C) for Core Structure and Functional Group Confirmation
One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the this compound molecule.
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum would characteristically show signals for the methyl group (CH₃), the two methine protons of the diol (CH-OH), and the methylene (B1212753) protons adjacent to the amino group (CH₂-NH₂). The protons of the hydroxyl (-OH) and amino (-NH₂) groups often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each carbon atom in this compound (the methyl carbon, the two hydroxyl-bearing carbons, and the amine-adjacent methylene carbon) would give a distinct signal. The chemical shifts of the carbons bonded to the electronegative oxygen and nitrogen atoms would appear further downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on computational models and empirical databases for similar structures. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₂) | ~2.7 - 3.0 | ~45 - 50 |
| C2 (CH) | ~3.5 - 3.8 | ~70 - 75 |
| C3 (CH) | ~3.6 - 4.0 | ~72 - 77 |
| C4 (CH₃) | ~1.1 - 1.3 | ~15 - 20 |
| NH₂ | Variable (broad) | - |
| OH | Variable (broad) | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assigning the structure and determining the relative stereochemistry of the chiral centers in this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the butane (B89635) backbone connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methyl group (C4) would show a correlation to the carbon at C3, and the methylene protons at C1 would show correlations to C2, providing further evidence for the carbon skeleton. sci-hub.se
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the relative stereochemistry of the two chiral centers (C2 and C3). This experiment detects protons that are close in space, irrespective of their bonding. The presence or absence of NOE cross-peaks between the protons on C2 and C3 can help to distinguish between the syn and anti diastereomers.
Application of Chiral NMR Shift Reagents for Enantiomeric Purity Assessment
Determining the enantiomeric purity of this compound is critical. Chiral NMR shift reagents are paramagnetic lanthanide complexes that can form diastereomeric complexes with the enantiomers of a chiral analyte. nih.govtcichemicals.com This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification by ¹H NMR spectroscopy. nih.govfiveable.me
A common strategy involves the use of a chiral derivatizing agent, such as Mosher's acid or its analogs, to form diastereomeric esters or amides. nih.gov Alternatively, chiral solvating agents can be employed. acs.org For diols and amines, boronic acid-based assemblies have also been used as effective chiral shift reagents. nih.gov The integration of the separated signals in the ¹H NMR spectrum provides a direct measure of the enantiomeric excess (ee). nih.gov This method offers a rapid and accurate alternative to chromatographic techniques for assessing enantiomeric purity. nih.govacs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Insights
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.
O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H (hydroxyl) and N-H (amino) stretching vibrations. This broadening is due to hydrogen bonding.
C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
N-H Bending: The bending vibration of the primary amine group typically appears in the region of 1650-1580 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the alcohol groups are expected to produce strong bands in the 1100-1000 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ range.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H / N-H | Stretching | 3400 - 3200 (broad) |
| C-H | Stretching | 3000 - 2850 |
| N-H | Bending | 1650 - 1580 |
| C-O | Stretching | 1100 - 1000 |
| C-N | Stretching | 1250 - 1020 |
Corroboration of Experimental Vibrational Modes with Computational Models
To gain a more profound understanding of the vibrational spectra, experimental FTIR and Raman data are often compared with theoretical calculations based on methods like Density Functional Theory (DFT). mdpi.comchemrxiv.org Computational models can predict the vibrational frequencies and intensities for different possible conformers of this compound. researchgate.net By comparing the calculated spectra with the experimental data, it is possible to confirm the assignment of vibrational modes and, in some cases, to identify the most stable conformation of the molecule in the gas phase or in solution. researchgate.net This combined experimental and computational approach provides a robust and detailed analysis of the molecule's vibrational properties. mdpi.com
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For this compound, mass spectrometry provides definitive evidence of its molecular identity and offers insights into its chemical structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. The exact mass of this compound is calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
The molecular formula of this compound is C₄H₁₁NO₂. nih.gov Its monoisotopic mass, which is the sum of the masses of the principal isotopes of each element, is 105.078978594 Da. nih.gov HRMS instruments can measure this value to within a few parts per million (ppm), allowing for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental formula. For instance, a compound with the formula C₅H₁₅N₂ would also have a nominal mass of 105, but its exact mass would be significantly different. An HRMS measurement that yields a mass extremely close to the calculated value for C₄H₁₁NO₂ serves as conclusive evidence for this specific molecular formula. liverpool.ac.uk
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₁₁NO₂ |
| Calculated Exact Mass | 105.078978594 Da |
| Hypothetical Observed Mass | 105.07901 Da |
| Mass Error (ppm) | 0.3 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathway Studies
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar, thermally labile molecules like this compound without causing significant fragmentation. libretexts.org This method transfers ions from a solution into the gas phase, making them amenable to mass spectrometric analysis. libretexts.org Due to the presence of a basic amino group and two hydroxyl groups, this compound is readily ionized via ESI, primarily through protonation or adduction with alkali metal ions.
In positive-ion mode, the primary ionization pathway is the protonation of the amino group to form the pseudomolecular ion [M+H]⁺. Another common pathway involves the formation of adducts with cations present in the solvent or buffer, such as sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu These adducts are often observed simultaneously and their relative intensities can depend on the solvent system and the concentration of alkali salts. In negative-ion mode, deprotonation can occur to form the [M-H]⁻ ion, though this is generally less favored compared to positive ionization for amino alcohols. uni.lu Studying these ionization pathways helps to characterize the molecule's acid-base properties and its affinity for different cations. nih.gov
| Adduct | Ion Type | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 106.0863 |
| [M+Na]⁺ | Sodiated Adduct | 128.0682 |
| [M+K]⁺ | Potassiated Adduct | 144.0421 |
| [M-H]⁻ | Deprotonated Molecule | 104.0717 |
Chiroptical Spectroscopy and X-ray Crystallography
As this compound contains two chiral centers (at C2 and C3), it can exist as four possible stereoisomers. The techniques of chiroptical spectroscopy and X-ray crystallography are indispensable for determining the absolute configuration and three-dimensional structure of these isomers.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub This technique is exquisitely sensitive to the stereochemistry of a compound. The two enantiomers of a chiral substance produce CD spectra that are perfect mirror images of each other. encyclopedia.pub
For this compound, each of its enantiomeric pairs, (2R,3R) vs. (2S,3S) and (2R,3S) vs. (2S,3R), would yield distinct, mirror-image CD spectra. The sign (positive or negative) and intensity of the observed Cotton effects at specific wavelengths are directly related to the absolute configuration of the stereocenters. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations or with the spectra of structurally related compounds of known configuration, the absolute stereochemistry of a specific isomer of this compound can be unequivocally assigned. Furthermore, CD spectroscopy is used to study the conformational changes in larger molecules that incorporate this compound as a chiral building block. rsc.org
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
Single-Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uhu-ciqso.esuol.de By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a complete map of electron density can be generated, revealing the exact spatial arrangement of every atom.
For an isomer of this compound, a successful X-ray crystallographic analysis would provide an unambiguous determination of its molecular geometry, including:
Absolute Configuration: The analysis can definitively establish the R/S configuration at both the C2 and C3 chiral centers. beilstein-journals.org
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-N) and bond angles, confirming the covalent structure. uol.de
Conformation: The specific gauche or anti conformation of the molecule as it exists in the crystal lattice.
Intermolecular Interactions: Crucially, it would reveal the intricate network of intermolecular hydrogen bonds formed between the amino and hydroxyl groups of adjacent molecules, which dictates the crystal packing and influences the compound's physical properties. uhu-ciqso.es
| Structural Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |
| Space Group | Symmetry of the crystal packing |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Distances & Angles | Definitive molecular geometry and conformation |
| Hydrogen Bond Network | Analysis of intermolecular forces in the solid state |
Polarimetry for Optical Activity Measurements
Polarimetry is a technique used to measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. The specific rotation, [α], is a characteristic physical property for a given chiral molecule under defined conditions (temperature, solvent, concentration, and light wavelength). researchgate.net
Enantiomers rotate the plane of polarized light by exactly the same magnitude but in opposite directions. The dextrorotatory (+) isomer rotates light to the right (clockwise), while the levorotatory (-) isomer rotates it to the left (counter-clockwise). Diastereomers, such as the (2R,3R) and (2R,3S) isomers of this compound, will have different specific rotation values that are not equal in magnitude. Measuring the specific rotation provides a straightforward method to distinguish between enantiomers and assess the enantiomeric purity of a sample. wiley-vch.demdpi.com
| Isomer | Hypothetical Specific Rotation [α]D25 (c=1, MeOH) |
|---|---|
| (2R,3R)-1-Aminobutane-2,3-diol | +X° |
| (2S,3S)-1-Aminobutane-2,3-diol | -X° |
| (2R,3S)-1-Aminobutane-2,3-diol | +Y° |
| (2S,3R)-1-Aminobutane-2,3-diol | -Y° |
Note: X and Y represent different, non-equal numerical values.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is a widely used tool for predicting molecular properties because it offers a good balance between accuracy and computational cost. mdpi.com DFT calculations are central to understanding the geometry, stability, and reactivity of molecules like this compound.
Geometry optimization is a fundamental computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process would identify the most stable three-dimensional structure by calculating forces on each atom and adjusting their positions until those forces are negligible. The result is an optimized structure with specific bond lengths, bond angles, and dihedral angles.
Exploring the energetic landscape involves identifying various stable conformers (local minima) and the transition states that connect them. This provides insight into the molecule's flexibility and the relative stability of its different spatial arrangements.
Table 1: Hypothetical Optimized Geometric Parameters for this compound The following data is illustrative to show what a DFT geometry optimization would yield.
| Parameter | Bond/Angle | Value (Å or °) |
|---|---|---|
| Bond Length | C1-C2 | 1.53 Å |
| C2-C3 | 1.54 Å | |
| C3-C4 | 1.53 Å | |
| C2-N | 1.47 Å | |
| C2-O1 | 1.43 Å | |
| C3-O2 | 1.43 Å | |
| Bond Angle | C1-C2-C3 | 112.5° |
| C2-C3-C4 | 111.8° | |
| N-C2-C3 | 109.5° | |
| O1-C2-C3 | 109.7° | |
| O2-C3-C2 | 110.1° |
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table represents typical output from an FMO analysis.
| Property | Value (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.5 eV |
| LUMO Energy (ELUMO) | 2.1 eV |
| HOMO-LUMO Gap (ΔE) | 8.6 eV |
| Ionization Potential (I ≈ -EHOMO) | 6.5 eV |
| Electron Affinity (A ≈ -ELUMO) | -2.1 eV |
| Chemical Hardness (η = (I-A)/2) | 4.3 eV |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov An MEP surface is colored to show regions of different electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.govwalisongo.ac.id Green and yellow areas represent intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydroxyl and amine hydrogens.
Table 3: Predicted Molecular Electrostatic Potential Regions for this compound This table conceptualizes the expected results from an MEP analysis.
| Molecular Region | Expected Potential | Implication |
|---|---|---|
| Amine Nitrogen (N) | Negative (Red) | Site for electrophilic attack, hydrogen bond donor |
| Hydroxyl Oxygens (O) | Negative (Red) | Site for electrophilic attack, hydrogen bond donor |
| Hydroxyl Hydrogens (O-H) | Positive (Blue) | Site for nucleophilic attack, hydrogen bond acceptor |
| Amine Hydrogens (N-H) | Positive (Blue) | Site for nucleophilic attack, hydrogen bond acceptor |
Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewikipedia.orgfaccts.de This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.
Table 4: Hypothetical NBO Second-Order Perturbation Analysis for this compound This table illustrates the type of data generated from an NBO analysis to show hyperconjugative interactions.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | σ*(C2-C3) | 3.5 |
| LP(1) O1 | σ*(C2-C1) | 2.8 |
| LP(2) O2 | σ*(C3-C4) | 2.6 |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. researchgate.net It is a primary computational method for predicting the electronic absorption spectra (e.g., UV-Vis spectra) of molecules. nih.gov TD-DFT calculates the vertical excitation energies required to promote an electron from an occupied orbital to a virtual orbital. cnr.it The output includes the excitation energies (often converted to wavelength), the oscillator strength (which relates to the intensity of the absorption peak), and the primary orbital transitions involved in the excitation.
Table 5: Illustrative TD-DFT Results for Electronic Transitions in this compound This table shows a typical output for a TD-DFT calculation.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 5.95 | 208 | 0.0012 | HOMO -> LUMO |
| S2 | 6.40 | 194 | 0.0085 | HOMO-1 -> LUMO |
Conformational Analysis and Molecular Dynamics Simulations
Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and to determine the energy barriers for rotation around the single bonds. researchgate.net Computational methods can systematically rotate bonds and calculate the energy at each step to map out the potential energy surface. For a diol like this, intramolecular hydrogen bonding between the amine and hydroxyl groups, or between the two hydroxyl groups, would likely play a significant role in stabilizing certain conformations. youtube.com
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, conformational changes, and interactions with solvent molecules, offering a more complete picture of the molecule's behavior in a realistic environment.
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
Chemical Transformations and Mechanistic Pathways Involving 1 Aminobutane 2,3 Diol
Reactivity Profiles of Amino and Hydroxyl Functional Groups
The presence of both a primary amine and two hydroxyl groups on a flexible butane (B89635) chain endows 1-aminobutane-2,3-diol with a dual reactivity profile. The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a weak base, while the oxygen atoms of the hydroxyl groups also possess nucleophilic character. wikipedia.orgchemguide.co.uk The relative reactivity of these groups can be influenced by factors such as the reaction conditions (e.g., pH) and the nature of the electrophile.
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. youtube.comlibretexts.org The functional groups in this compound can participate in such reactions by acting as nucleophiles.
Amino Group Reactivity : The primary amine is a strong nucleophile capable of attacking electrophilic carbon centers. savemyexams.com For instance, it can react with haloalkanes in a nucleophilic substitution reaction to form secondary amines. chemguide.co.uksavemyexams.com It can also participate in reactions like the formation of hydroxynitriles by attacking the carbonyl carbon of an aldehyde, followed by the addition of a cyanide ion. youtube.com
Hydroxyl Group Reactivity : The hydroxyl groups, while generally weaker nucleophiles than the amine, can also engage in carbon-carbon bond-forming reactions. For example, after deprotonation to form an alkoxide, they can attack electrophiles. In the context of this compound, intramolecular reactions are also possible, where one functional group within the molecule acts as a nucleophile towards another part of the same molecule after an initial reaction.
The interplay between the amino and hydroxyl groups allows for complex synthetic strategies. However, to achieve selectivity and prevent unwanted side reactions, one or more of the functional groups often require protection.
The selective modification of one functional group in the presence of others is a key challenge in organic synthesis. This compound presents opportunities for selective oxidation and reduction.
Oxidation : The vicinal diol (1,2-diol) moiety is susceptible to selective oxidation. Using specific reagents, it is possible to oxidize one of the secondary hydroxyl groups to a ketone, yielding an α-hydroxyketone. researchgate.net For example, dimethyltin(IV)dichloride-catalyzed oxidation in water has been shown to be effective for selectively oxidizing 1,2-diols. researchgate.net Further oxidation could potentially lead to a diketone. The primary amino group can also be oxidized, but controlling the selectivity between the amine and the diol requires careful choice of oxidant and reaction conditions.
Reduction : The native functional groups of this compound (primary amine and secondary alcohols) are already in a reduced state. Reduction reactions would typically be performed on derivatives of the molecule. For example, if the hydroxyl groups were oxidized to ketones, they could be stereoselectively reduced back to alcohols using various reducing agents, potentially controlling the diastereoselectivity of the final product. Similarly, if the amine were converted into an imine or an amide derivative, these could be subjected to reduction. A diastereoselective reduction of an α,α′-substituted ketone derivative has been shown to yield 1-amino-2,3-diol motifs with high selectivity. nih.gov
Due to the multiple reactive sites, synthetic transformations on this compound often necessitate the use of protecting groups to ensure chemoselectivity. organic-chemistry.orgwikipedia.org This strategy involves temporarily blocking one functional group to allow a reaction to occur at another site. organic-chemistry.org
Amine Protection : The amino group is commonly protected as a carbamate (B1207046). The most prevalent examples are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl). fishersci.co.uklibretexts.org The Cbz group is introduced using benzyl (B1604629) chloroformate and is removed by catalytic hydrogenolysis. libretexts.org
Diol Protection : The 1,2-diol unit can be protected by forming a cyclic acetal (B89532) or ketal. A common strategy is the formation of an acetonide by reacting the diol with acetone (B3395972) under acidic conditions. organic-chemistry.orgsynarchive.com This forms a five-membered dioxolane ring, which is stable to basic and nucleophilic reagents but is readily cleaved under acidic aqueous conditions. Another option is the formation of a benzylidene acetal using benzaldehyde (B42025). synarchive.com
The use of orthogonal protecting groups—groups that can be removed under different conditions—allows for the selective deprotection and subsequent reaction of specific functional groups within the molecule. wikipedia.org
| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) fishersci.co.uk |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | |
| Benzyl | Bn | Benzyl bromide | Catalytic Hydrogenolysis (H₂, Pd/C) fishersci.co.uk | |
| 1,2-Diol | Isopropylidene (Acetonide) | - | Acetone, Acid catalyst | Aqueous Acid (e.g., HCl, AcOH) |
| Benzylidene Acetal | - | Benzaldehyde, Acid catalyst | Catalytic Hydrogenolysis, Aqueous Acid | |
| Cyclic Carbonate | - | Phosgene (B1210022), Triphosgene (B27547), DMC | Acid or Base Hydrolysis |
Cyclization Reactions and Heterocycle Formation
The spatial arrangement of the amino and hydroxyl groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of stable five-membered rings.
Oxazolidines and oxazolidinones are important five-membered heterocyclic scaffolds found in many biologically active compounds, including chiral auxiliaries used in asymmetric synthesis. mdpi.commdpi.com
Oxazolidines : this compound, as a 1,2-aminoalcohol derivative (considering the C1 amine and C2 hydroxyl), can undergo condensation with aldehydes or ketones to form oxazolidine (B1195125) rings. wikipedia.org This acid-catalyzed reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the substituted oxazolidine. organic-chemistry.org
Oxazolidinones : The formation of an oxazolidinone ring involves the cyclization of the amino alcohol with a carbonyl-containing reagent. Common methods include reaction with phosgene or its derivatives (like triphosgene or carbonyldiimidazole) or with dialkyl carbonates (e.g., ethyl carbonate). mdpi.comnih.gov This reaction effectively forms a cyclic carbamate. The mechanism typically involves the initial formation of a carbamate at the amino group, followed by an intramolecular nucleophilic attack by the adjacent hydroxyl group to close the ring. organic-chemistry.org
Five-membered cyclic carbonates (1,3-dioxolan-2-ones) are valuable synthetic intermediates and are increasingly used as green solvents and monomers for non-isocyanate polyurethanes. nih.govspecificpolymers.com The 1,2-diol unit of this compound can be converted into a cyclic carbonate.
This transformation is typically achieved by reacting the diol with phosgene, triphosgene, or a dialkyl carbonate like dimethyl carbonate (DMC). researchgate.net To prevent the primary amine from competing in the reaction, it would need to be protected beforehand, for example, as a Boc-carbamate. The reaction involves the nucleophilic attack of the hydroxyl groups on the carbonyl source, leading to the formation of the five-membered 1,3-dioxolan-2-one ring fused to the butane backbone. These monomers can subsequently undergo ring-opening reactions, for instance, with amines to form hydroxyurethanes. nih.govrsc.org
Regioselective Ring Closure Reactions in Complex Molecule Synthesis
The strategic cyclization of this compound and its derivatives serves as a powerful tool in the synthesis of diverse heterocyclic compounds, such as oxazolidines and 1,3-oxazines. The regioselectivity of these ring closure reactions is a critical aspect, dictating the final structure of the heterocyclic ring.
In the synthesis of pinane-based 2-amino-1,3-diols, which are structurally analogous to this compound, primary and secondary aminodiols have been shown to undergo regioselective ring closure with aldehydes like formaldehyde (B43269) and benzaldehyde. beilstein-journals.org This reaction typically yields pinane-condensed oxazolidines. beilstein-journals.org The regioselectivity of this transformation is noteworthy, as it has been observed to be opposite to that seen in the reaction of related 3-amino-1,2-diols with aldehydes. beilstein-journals.org
The formation of 1,3-oxazines from aminodiols and formaldehyde is a key transformation. derpharmachemica.com In studies with N-benzyl-substituted aminodiols, the ring closure with formaldehyde has been shown to proceed with high regioselectivity, exclusively forming 1,3-oxazines. derpharmachemica.com Theoretical modeling studies have been employed to understand the stability differences between the potential diastereoisomeric 1,3-oxazine products, providing insight into the factors governing this regioselectivity. derpharmachemica.com
The synthesis of various 1,3-oxazine derivatives has been explored through multicomponent reactions, highlighting the versatility of this heterocyclic scaffold in medicinal chemistry due to its wide range of biological activities, including antiviral, antitumor, and antimicrobial properties. derpharmachemica.comijrpr.com
Reaction Mechanisms and Kinetic Investigations
A thorough understanding of the reaction mechanisms and kinetics is paramount for optimizing reaction conditions and achieving high levels of stereocontrol in transformations involving this compound.
Elucidation of Reaction Pathways and Identification of Intermediates
While specific mechanistic studies on this compound are not extensively documented in readily available literature, analogies can be drawn from related systems. The cyclization of aminodiols to form oxazolidines and oxazines likely proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular nucleophilic attack of a hydroxyl group to displace water and form the heterocyclic ring.
In the context of pinane-based 2-amino-1,3-diols, an interesting ring-ring tautomerism has been observed during the preparation of a 2-phenyliminooxazolidine in deuterated chloroform (B151607) (CDCl3). beilstein-journals.org This observation suggests the presence of equilibrium between different ring structures and highlights the dynamic nature of these systems. The study of such tautomeric equilibria can provide valuable information about the relative stabilities of different isomers and the energy barriers for their interconversion.
Kinetic Resolution Strategies for Enantiomeric Enrichment
Kinetic resolution is a powerful technique for the separation of enantiomers of chiral compounds like this compound. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.
Lipase-catalyzed kinetic resolution is a widely employed and environmentally benign method for the enantiomeric enrichment of alcohols, including diols. nih.govnih.govmdpi.com Lipases, a class of enzymes, can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov The efficiency of such resolutions is often high, leading to products with excellent enantiomeric excess. nih.gov
For instance, the kinetic resolution of racemic 1,2-diols containing a chiral quaternary center has been successfully achieved using lipase-catalyzed acetylation. nih.gov Various lipases are often screened to identify the most effective biocatalyst for a particular substrate. nih.gov The choice of acyl donor and solvent also plays a crucial role in the outcome of the resolution. mdpi.com
While direct studies on the kinetic resolution of this compound are not prominently reported, the principles established for other diols are applicable. A typical procedure would involve the selective enzymatic acylation of one of the hydroxyl groups, followed by separation of the resulting ester from the unreacted amino diol.
Influence of Catalysts and Reaction Conditions on Pathway Selectivity
The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the stereochemical outcome of transformations involving this compound.
In the synthesis of pinane-based 2-amino-1,3-diols, the aminohydroxylation step is accomplished using potassium osmate(VI) as a catalyst, which leads to the formation of an oxazolidin-2-one with high stereoselectivity. beilstein-journals.org The subsequent reduction or hydrolysis of this intermediate yields the desired aminodiol. beilstein-journals.org
Solid acid catalysts have been investigated for the catalytic dehydration of related diols, such as 1,3-butanediol. researchgate.net The catalytic activity and selectivity were found to be dependent on the acid properties of the catalyst, with strong acid catalysts promoting dehydration at lower temperatures. researchgate.net
In the context of using aminodiols as chiral catalysts themselves, it has been demonstrated that regioisomeric monoterpene-based aminodiols can catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde with moderate to good enantioselectivities. derpharmachemica.com Interestingly, the corresponding 1,3-oxazines derived from these aminodiols also act as catalysts, sometimes exhibiting opposite chiral selectivity. derpharmachemica.com This highlights the profound impact of the catalyst structure, whether it's the open-chain aminodiol or the cyclized oxazine, on the stereochemical course of the reaction.
The presence of amino groups in the substrate can also affect the performance of certain catalysts. For example, in the oxidation of amino alcohols using gold catalysts, the introduction of an amino group was found to not have a positive effect on the catalytic performance compared to the corresponding polyols. mdpi.com
Applications of 1 Aminobutane 2,3 Diol in Advanced Organic Synthesis
Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
The utility of chiral molecules that can impart their stereochemical information to new compounds is a cornerstone of asymmetric synthesis. wikipedia.orgsigmaaldrich.comresearchgate.net 1-Aminobutane-2,3-diol serves as an exemplary chiral building block, where its inherent chirality is incorporated into the final product, and as a chiral auxiliary, where it temporarily guides a stereoselective transformation before being cleaved and recovered. wikipedia.org The presence of both a Lewis basic amino group and coordinating hydroxyl groups allows for the formation of rigid, chelated transition states, which is critical for achieving high levels of stereocontrol in chemical reactions.
Enantioselective Synthesis of Complex Organic Molecules
The enantioselective synthesis of complex molecules, such as natural products and pharmaceuticals, often relies on a supply of enantiomerically pure starting materials. nih.gov Chiral 1,2-amino alcohols and related diols are recognized as fundamental synthons for this purpose. nih.gov As a member of this class, this compound represents a potent precursor for constructing more elaborate molecular architectures. Its defined stereochemistry can be transferred through multi-step synthetic sequences to establish the chirality of the final target molecule. While this compound is a valuable starting point, its application can be seen as part of the broader strategy of using chiral pool materials to achieve the synthesis of complex, biologically active compounds. nih.gov
Development and Application in Asymmetric Catalysis
The field of asymmetric catalysis extensively uses chiral ligands to modify metal catalysts, thereby creating a chiral environment that directs the stereochemical outcome of a reaction. Amino alcohols and aminodiols are particularly effective in this role due to their ability to form stable chelate complexes with a variety of metals. These ligands are instrumental in numerous catalytic processes, including reductions, oxidations, and carbon-carbon bond-forming reactions. The specific geometry and electronic properties of the this compound backbone make it an attractive scaffold for developing new catalysts for such enantioselective transformations.
Design of Chiral Ligands and Organocatalysts
The design of effective chiral ligands and organocatalysts is a central goal in synthetic chemistry. maynoothuniversity.ienih.gov The structure of this compound, with its vicinal diol and amino functionalities, provides multiple points for covalent attachment and non-covalent interactions. The diol portion can be used to form complexes with boronic acids or metals, a strategy widely employed in well-known catalysts like BINOL and TADDOL derivatives. nih.gov The amino group can act as a hydrogen-bond donor or a Brønsted base, or it can be functionalized to introduce other catalytic groups, such as thioureas. mdpi.comresearchgate.net This modularity allows chemists to rationally design and synthesize novel catalysts where the stereochemistry is dictated by the this compound core.
Precursors for Advanced Chemical Scaffolds and Materials
Beyond its role in guiding stereoselective reactions, this compound serves as a foundational scaffold for building larger, functional molecules. Its carbon backbone and reactive functional groups can be elaborated upon to create compounds with specific biological or material properties.
Synthesis of Biologically Relevant Compounds, Including Sphingolipid Analogues and Pharmaceuticals
The 2-amino-1,3-diol motif is the core structural feature of sphingosine (B13886), a critical component of sphingolipids that play essential roles in cellular signaling and membrane structure. researchgate.netbeilstein-archives.org Consequently, synthetic analogues of sphingolipids are of great interest for studying and modulating these biological pathways. nih.govnih.gov The structure of this compound makes it an ideal starting point for the synthesis of simplified or modified sphingosine analogues. By attaching a long alkyl chain to the butane (B89635) backbone, researchers can generate novel probes and potential therapeutics that mimic the action of natural sphingolipids. researchgate.netbeilstein-archives.org Furthermore, this aminodiol scaffold is present in a variety of pharmacologically active compounds, highlighting its potential in drug discovery. science.govnih.gov For example, fluorinated analogues of the sphingosine-1-phosphate receptor modulator FTY720 (Fingolimod), which is based on a 2-aminopropane-1,3-diol structure, have been synthesized for applications in medical imaging. semanticscholar.org
| Compound Class | Core Scaffold | Biological Relevance | Synthetic Application of Scaffold |
|---|---|---|---|
| Sphingolipids | 2-Amino-1,3-diol | Cell membrane structure, cell signaling | Precursor for synthesizing sphingosine analogues to study cellular processes. researchgate.netbeilstein-archives.orgnih.gov |
| Immunosuppressants (e.g., FTY720) | 2-Aminopropane-1,3-diol | Modulation of sphingosine-1-phosphate receptors | Basis for developing new therapeutic agents and imaging probes. semanticscholar.org |
Incorporation into Peptidomimetics and Artificial Nucleic Acid Structures
To overcome the limitations of natural biopolymers, such as enzymatic degradation, chemists have developed synthetic mimics like peptidomimetics and artificial nucleic acids. This compound has proven to be a highly effective building block in this area.
Its amino and hydroxyl groups allow it to function as a surrogate for amino acids in peptidomimetics, creating backbone structures with altered conformational properties and improved stability.
| Modification Type | Key Feature | Observed Effect on Oligonucleotides | Potential Application |
|---|---|---|---|
| (R)-Am-BuNA Backbone | Acyclic (R)-4-amino-butane-1,3-diol phosphodiester backbone | Greatly inhibits degradation by serum and phosphodiesterases. nih.gov | Development of nuclease-resistant nucleic acid drugs (aptamers, antisense oligonucleotides). nih.gov |
| (R)-Am-BuNA Substitution | Incorporation at specific positions in DNA sequences | Thermal stability (Tm) of duplexes is highly dependent on the substitution site. researchgate.net | Fine-tuning the hybridization properties of synthetic DNA. researchgate.net |
Preparation of Functional Polymeric Materials, such as Imide-Containing Polyesters
The synthesis of functional polymeric materials, particularly imide-containing polyesters, represents a significant area where amino diols like this compound can be employed. A general and efficient one-pot melt polycondensation method has been developed for synthesizing thermoplastic polyesters with side-chain imide groups from amino diols and dicarboxylic acids. In this process, the amino group of the amino diol reacts with the dicarboxylic acid to form an imide ring, while the hydroxyl groups participate in esterification to form the polyester (B1180765) backbone. This methodology avoids cross-linking, as the amino groups are fully converted into stable imide structures.
While specific research detailing the use of this compound in this synthesis was not prominently found in the reviewed literature, a study on a variety of other amino diols, including the closely related isomer 2-aminobutane-1,3-diol, provides a strong model for its potential application. The resulting imide-containing polyesters exhibit a range of desirable properties, including high thermal stability and tunable mechanical performance, making them suitable for various applications.
The properties of these polymers can be tailored by the choice of the amino diol and the dicarboxylic acid. For instance, the use of different amino diols leads to polyesters with varying glass transition temperatures (Tg) and molecular weights.
| Amino Diol Monomer | Number-Average Molecular Weight (Mn, kDa) | Glass Transition Temperature (Tg, °C) |
|---|---|---|
| 3-Amino-1,2-propanediol | 10.5 | 77.7 |
| 2-Amino-1,3-propanediol | 11.8 | - |
| 2-Aminobutane-1,3-diol | - | - |
| 2-Amino-2-methyl-1,3-propanediol | - | - |
Data for 2-Aminobutane-1,3-diol and 2-Amino-2-methyl-1,3-propanediol were not fully available in the cited source.
Role in Fine Chemical and Specialty Chemical Production
As a chiral molecule with multiple functional groups, this compound holds potential as a valuable intermediate in the synthesis of fine and specialty chemicals. Its structure is particularly suited for the creation of complex molecules with specific stereochemistry, which is often a critical factor in the efficacy of agrochemicals and pharmaceuticals.
Synthesis of Intermediates for Agrochemicals and Industrial Products
While direct evidence of the commercial use of this compound in the synthesis of specific agrochemicals is not widely documented in publicly available literature, the structural motifs present in this compound are found in various biologically active molecules. For instance, aminobutanol (B45853) derivatives are known intermediates in the production of certain fungicides. The combination of the amino and diol functionalities allows for the construction of heterocyclic systems and the introduction of chirality, both of which are common features in modern agrochemical design.
The potential synthetic pathways for utilizing this compound in this context could involve the transformation of its functional groups into more complex moieties that form the backbone of a pesticidal or fungicidal molecule. The chiral centers in this compound can be particularly advantageous in developing stereospecific agrochemicals, which can lead to higher efficacy and reduced environmental impact.
Contribution to the Production of High-Value Specialty Chemicals
The synthesis of high-value specialty chemicals often relies on the use of unique and functionalized building blocks. This compound, with its defined stereochemistry and multiple reactive sites, is a candidate for such applications. Its role can be envisioned in the synthesis of chiral ligands for asymmetric catalysis, a field that is critical for the production of enantiomerically pure pharmaceuticals and other fine chemicals. The amino and hydroxyl groups can coordinate to metal centers, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction.
Furthermore, this compound can serve as a precursor for the synthesis of specialty polymers with unique properties, beyond the imide-containing polyesters mentioned earlier. For example, it could be incorporated into polyurethanes or other condensation polymers where its diol functionality can be exploited. The presence of the amino group offers a site for further modification, allowing for the attachment of other functional groups to tailor the final properties of the material.
The value of this compound as a specialty chemical intermediate is intrinsically linked to its chirality. The ability to introduce specific stereoisomers into a target molecule is a significant driver in the development of new synthetic methodologies and the search for novel chiral building blocks.
| Application Area | Potential Role of this compound | Key Functional Groups Utilized |
|---|---|---|
| Asymmetric Catalysis | Precursor for chiral ligands | Amino and Hydroxyl groups |
| Specialty Polymers | Monomer for functional polyurethanes and other condensation polymers | Diol and Amino groups |
| Pharmaceutical Intermediates | Chiral building block for complex APIs | Amino, Hydroxyl, and Chiral Centers |
Stereochemical Research on 1 Aminobutane 2,3 Diol
Analytical Methodologies for Enantiomeric and Diastereomeric Purity Determination
The accurate determination of the enantiomeric and diastereomeric purity of 1-aminobutane-2,3-diol is essential for its characterization and use. A variety of analytical techniques are employed for this purpose, primarily centered around chromatography and spectroscopy.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and quantification of stereoisomers. When coupled with a chiral stationary phase (CSP), these techniques can effectively resolve the enantiomers and diastereomers of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioseparation of amino alcohols. oup.com The choice of the chiral stationary phase is crucial for achieving successful separation. For a molecule like this compound, which contains both amino and hydroxyl functional groups, several types of CSPs can be effective. These include:
Pirkle-type CSPs: These phases operate on the principle of forming transient diastereomeric complexes between the analyte and the CSP through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. For this compound, derivatization of the amino group with a suitable chromophore-containing reagent (e.g., dinitrobenzoyl chloride) is often necessary to enhance its interaction with the CSP and to allow for UV detection.
Polysaccharide-based CSPs: Chiral stationary phases derived from cellulose (B213188) and amylose (B160209) carbamates are known for their broad applicability in separating a wide range of chiral compounds, including amino alcohols. The separation mechanism involves the formation of inclusion complexes and interactions with the chiral cavities of the polysaccharide derivatives.
Ligand-exchange CSPs: These CSPs consist of a chiral ligand, often an amino acid, complexed with a metal ion (e.g., copper) and immobilized on a solid support. The enantiomers of this compound can coordinate with the metal center, forming diastereomeric ternary complexes that can be chromatographically resolved.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase | Derivatization Requirement |
|---|---|---|---|
| Pirkle-type | Formation of transient diastereomeric complexes via π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Hexane/Isopropanol (B130326) | Often required for the amino group to enhance interaction and detection. |
| Polysaccharide-based | Formation of inclusion complexes and interactions within chiral cavities. | Hexane/Ethanol or Methanol | May not be necessary, but can improve resolution. |
| Ligand-exchange | Formation of diastereomeric ternary complexes with a metal ion. | Aqueous buffers with a metal salt (e.g., CuSO4). | Generally not required. |
Gas Chromatography (GC): For volatile compounds or those that can be made volatile through derivatization, chiral GC offers high resolution and sensitivity. To analyze this compound by GC, it is typically necessary to derivatize both the amino and hydroxyl groups to increase volatility and improve chromatographic behavior. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or silylating reagents. The separation is then carried out on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The different interactions between the enantiomers of the derivatized analyte and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for determining the stereochemistry and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical in an achiral solvent, their diastereomers will exhibit distinct spectra. This principle is exploited to determine the diastereomeric purity of a sample of this compound by direct integration of the signals corresponding to each diastereomer.
To determine the enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. A CDA reacts with the enantiomers of this compound to form a pair of diastereomers, which will have different NMR spectra. By integrating the signals of these newly formed diastereomers, the enantiomeric excess (ee) can be calculated. For a diol, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which reacts with the hydroxyl groups to form diastereomeric esters.
Alternatively, a CSA can be added to the NMR sample. The CSA forms weak, transient diastereomeric complexes with the enantiomers, leading to a separation of their NMR signals. The enantiomeric purity can then be determined by integration.
Advanced NMR techniques, such as the application of Kishi's Universal NMR Database, can aid in the assignment of the relative configuration of the 1,3-diol system by comparing the 13C NMR chemical shifts to those of known model compounds. core.ac.uk Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which can help in elucidating the relative stereochemistry and conformational preferences of the molecule.
Strategies for Control of Stereochemistry in Synthetic Processes
The synthesis of a specific stereoisomer of this compound requires precise control over the stereochemical course of the reactions. This is achieved through various strategies, including the optimization of reaction conditions and a thorough understanding of the substrate's influence on the stereochemical outcome. A key synthetic route to vicinal amino alcohols is the asymmetric aminohydroxylation of alkenes. rsc.org
The stereoselectivity of a chemical reaction can be significantly influenced by various reaction parameters. For the synthesis of this compound, these include:
Catalyst and Ligand: In catalytic asymmetric synthesis, the choice of the chiral catalyst or ligand is paramount. For instance, in the Sharpless asymmetric aminohydroxylation, the use of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derived ligands can direct the reaction to favor the formation of a specific enantiomer.
Solvent: The polarity and coordinating ability of the solvent can affect the transition state energies of the diastereomeric pathways, thereby influencing the stereoselectivity.
Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher stereoselectivity.
Reagents: The nature and stoichiometry of the reagents can also play a crucial role. For example, in an aminohydroxylation reaction, the nitrogen source can influence the regioselectivity and stereoselectivity.
| Reaction Parameter | Influence on Stereoselectivity | Example in Amino Diol Synthesis |
|---|---|---|
| Catalyst/Ligand | The chirality of the catalyst or ligand directs the stereochemical outcome. | Use of DHQ vs. DHQD ligands in asymmetric aminohydroxylation to obtain opposite enantiomers. |
| Solvent | Solvent polarity can stabilize or destabilize diastereomeric transition states. | A less polar solvent may enhance stereoselectivity by promoting a more ordered transition state. |
| Temperature | Lower temperatures generally lead to higher stereoselectivity. | Running a reaction at -78 °C instead of room temperature to improve the diastereomeric ratio. |
| Reagents | The structure and concentration of reagents can affect the reaction pathway. | Varying the nitrogen source in an aminohydroxylation can alter the product distribution. |
The inherent structure of the starting material (substrate) plays a critical role in determining the stereochemical outcome of a reaction. In the synthesis of this compound, factors such as steric hindrance and the presence of directing groups on the substrate are important considerations.
For instance, in the diastereoselective epoxidation of an allylic alcohol precursor to this compound, the stereochemistry of the existing chiral center can direct the approach of the oxidizing agent to one face of the double bond, leading to the preferential formation of one diastereomer. This is known as substrate-directed stereocontrol. The size of the substituents on the substrate can also create steric hindrance that favors the formation of a particular stereoisomer.
Conformational Preferences and Chirality
The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformations due to rotation around its single bonds. The chirality of the molecule arises from its two stereocenters.
The conformational preferences of this compound are governed by a balance of steric and electronic interactions. Drawing an analogy to the well-studied butane-2,3-diol, the relative orientation of the substituents on the C2-C3 bond can be described by staggered conformations, which are generally more stable than eclipsed conformations.
For the diastereomers of this compound, intramolecular hydrogen bonding between the amino group and the hydroxyl groups, as well as between the two hydroxyl groups, can play a significant role in stabilizing certain conformations. stackexchange.com For example, a gauche conformation that allows for the formation of an intramolecular hydrogen bond may be favored over an anti conformation where such an interaction is not possible. The relative energies of the different conformers will also be influenced by gauche interactions between the larger substituents. Computational studies can provide valuable insights into the relative stabilities of the various possible conformations.
The chirality of this compound is a fundamental property stemming from its non-superimposable mirror images. The specific rotation of a pure enantiomer, measured using a polarimeter, is a characteristic physical property that can be used to identify the enantiomer and to determine the enantiomeric purity of a sample.
Future Research Directions and Emerging Paradigms for 1 Aminobutane 2,3 Diol
Development of Novel and Highly Efficient Synthetic Methodologies
The efficient and stereoselective synthesis of 1-Aminobutane-2,3-diol is paramount for its availability for further research and potential applications. While classical synthetic routes exist, future research will likely focus on more sustainable, efficient, and highly stereoselective methodologies.
One promising avenue is the adoption of biocatalysis . The use of enzymes, such as aldolases and imine reductases in enzymatic cascades, has been demonstrated for the stereoselective synthesis of other amino diols and polyols. acs.orgnih.govresearchgate.net A potential biocatalytic route to this compound could involve a two-step, three-component protocol using a biocatalytic aldol (B89426) reaction followed by reductive amination. acs.orgresearchgate.net Engineered amine dehydrogenases (AmDHs) also present a viable option for the asymmetric reductive amination of corresponding α-hydroxy ketones, offering a one-step synthesis with high enantioselectivity. nih.govfrontiersin.org
Another area of intense research is the development of novel asymmetric catalytic reactions . For instance, chromium-catalyzed asymmetric cross aza-pinacol couplings have been successfully employed for the synthesis of β-amino alcohols from aldehydes and imines. westlake.edu.cn Adapting such radical polar crossover strategies could provide a modular and efficient synthesis of this compound and its derivatives. Furthermore, enantioselective radical C-H amination of alcohols represents a cutting-edge approach to forming β-amino alcohols and could be explored for the synthesis of the target molecule from simple alcohol precursors. news-medical.netsci-hub.se
Exploration of Unconventional Catalytic Applications
The bifunctional nature of this compound, containing both amino and diol functionalities, makes it an attractive candidate for various catalytic applications. Its inherent chirality suggests its potential use as a chiral ligand in asymmetric catalysis . nih.govalfa-chemistry.comrsc.org Future research could focus on the synthesis of metal complexes incorporating this compound as a ligand and their application in a variety of asymmetric transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.
Beyond its role as a ligand, this compound and its derivatives could function as organocatalysts . The presence of both a Lewis basic amino group and Brønsted acidic hydroxyl groups could enable it to catalyze a range of reactions, such as aldol and Michael additions.
Furthermore, amino alcohols have been investigated as catalysts for the synthesis of polymer materials. alfa-chemistry.com Research into the potential of this compound as a catalyst or monomer in polymerization reactions could open up new avenues in polymer chemistry. The exploration of its catalytic activity in novel and unconventional reactions will be a key area of future research.
Integration of Advanced Computational Modeling with Experimental Design
The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For this compound, computational studies can provide deep insights into its conformational preferences, electronic properties, and reactivity. Density functional theory (DFT) calculations can be employed to predict the stereochemical outcomes of synthetic reactions and to elucidate reaction mechanisms. cdnsciencepub.com
In the context of its potential catalytic applications, molecular modeling can be used to design novel catalysts based on the this compound scaffold and to understand the interactions between the catalyst, substrates, and transition states. This can significantly accelerate the discovery of new and efficient catalytic systems.
Furthermore, computational methods can be used to predict the biological activity of this compound derivatives by identifying potential protein targets and simulating their binding interactions. nih.gov This integration of in silico and experimental approaches will be instrumental in guiding the rational design of new functional molecules based on the this compound framework.
Interdisciplinary Research with Materials Science and Nanotechnology
The unique structural features of this compound make it a promising building block for the creation of novel materials with tailored properties. An exciting area for future research is its incorporation into organic-inorganic hybrid materials . For example, amino alcohols can be used in the sol-gel synthesis to create hybrid materials with potential applications in coatings, sensors, and catalysis. mdpi.com
In the field of nanotechnology , this compound could be used to functionalize nanoparticles, thereby modifying their surface properties and enabling their use in biomedical applications such as drug delivery and bioimaging. Its ability to form hydrogen bonds and coordinate with metal ions could also be exploited in the design of self-assembling systems and functional nanostructures.
Moreover, the use of amino alcohols in the formulation of polishes and cosmetic emulsions suggests that this compound could find applications in the development of advanced consumer products with improved performance and biocompatibility. alfa-chemistry.com
Deepening Understanding of Structure-Reactivity Relationships and Design Principles
A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its rational application. Future research should focus on systematic studies of how modifications to its structure, such as N-alkylation or O-functionalization, affect its physical and chemical properties.
Structure-activity relationship (SAR) studies will be particularly important in the context of its potential biological applications. By synthesizing a library of derivatives and evaluating their biological activities, it will be possible to identify the key structural features responsible for a desired effect. nih.gov This knowledge can then be used to design more potent and selective molecules.
Q & A
Q. What are the recommended storage conditions and handling protocols for 1-Aminobutane-2,3-diol to mitigate laboratory hazards?
- Methodological Answer : this compound requires storage at 4°C in a tightly sealed container to prevent degradation. Hazard statements (H315, H318, H335) indicate risks of skin irritation, serious eye damage, and respiratory irritation. Precautionary measures include:
- Use of nitrile gloves, safety goggles, and fume hoods during handling.
- Avoiding exposure to heat, open flames, or incompatible substances (e.g., strong oxidizers).
- Immediate decontamination of spills using inert absorbents.
Safety protocols should align with GHS guidelines, referencing SDS data for skin/eye contact and inhalation first aid .
Q. Which spectroscopic and chromatographic techniques are optimal for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve hydroxyl (-OH) and amine (-NH) proton signals. Solvent choice (e.g., DMSO-d) minimizes exchange broadening.
- Infrared Spectroscopy (IR) : Confirm functional groups via O-H (3200–3600 cm) and N-H (3300–3500 cm) stretches.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO, MW 105.14).
- Thin-Layer Chromatography (TLC) : Employ silica gel plates with mobile phases like ethyl acetate/acetic acid/water mixtures (e.g., 11:7:1:1) for purity assessment, visualized via ninhydrin staining .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?
- Methodological Answer : The compound’s two chiral centers (C2 and C3) necessitate enantioselective synthesis. Strategies include:
- Chiral Catalysis : Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to control stereochemistry.
- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak® AD-H) resolve racemic mixtures.
- Comparative Analysis : Stereoisomer reactivity varies (see table below), requiring kinetic studies to optimize enantiomeric excess (ee).
| Stereoisomer | Reactivity in Asymmetric Synthesis | Biological Activity |
|---|---|---|
| (2R,3S) | High nucleophilic substitution | Moderate enzyme inhibition |
| (2S,3R) | Lower reactivity | Variable binding |
| Data adapted from analogous amino diol systems . |
Q. What experimental approaches resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Discrepancies may arise from solvent polarity, pH, or competing side reactions. To address this:
- Controlled Kinetic Studies : Vary solvents (polar aprotic vs. protic) and temperatures to track rate constants (k) for substitution reactions.
- Isolation of Intermediates : Use in-situ FTIR or LC-MS to identify transient species (e.g., oxazolidinones from intramolecular cyclization).
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity.
Example: In DMF, the amine group’s nucleophilicity dominates, while in water, hydroxyl participation may compete .
Q. How should researchers evaluate ecotoxicological risks of this compound given limited data?
- Methodological Answer : In absence of empirical ecotoxicity data (e.g., LC), employ:
- QSAR Modeling : Predict bioaccumulation (logP = -1.2) and toxicity using tools like ECOSAR.
- Read-Across Analysis : Compare to structurally similar compounds (e.g., 2-aminopropane-1,3-diol, LD = 400 mg/kg in rats) .
- Microcosm Studies : Assess biodegradability in soil/water systems via OECD 301F or 307 guidelines. Preliminary data suggest moderate mobility in soil due to hydrophilic nature (logK ~1.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
